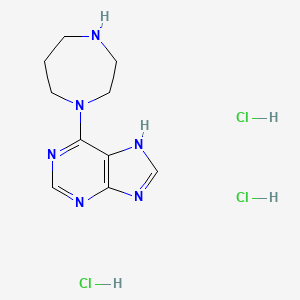
6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,4-Diazepan-1-yl)-9H-purine trihydrochloride is a chemical compound that features a purine ring substituted with a 1,4-diazepane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride typically involves the reaction of a purine derivative with a 1,4-diazepane. One common method involves the nucleophilic substitution reaction where the purine derivative is reacted with 1,4-diazepane under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the trihydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,4-Diazepan-1-yl)-9H-purine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the purine ring or the diazepane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups onto the purine ring or the diazepane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
6-(1,4-Diazepan-1-yl)-9H-purine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Diazepane-1-carbaldehyde
- 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
- 4-(1,4-Diazepan-1-yl)aniline trihydrochloride
Uniqueness
6-(1,4-Diazepan-1-yl)-9H-purine trihydrochloride is unique due to its specific combination of a purine ring and a 1,4-diazepane moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Actividad Biológica
6-(1,4-Diazepan-1-yl)-9H-purine trihydrochloride is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
This compound is primarily investigated for its role as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play critical roles in the regulation of various cellular processes, including cell growth, differentiation, and metabolism. Inhibition of these kinases can have therapeutic implications in cancer treatment and other hyperproliferative disorders .
The biological activity of this compound is believed to involve:
- Inhibition of Tyrosine Kinases : By blocking the activity of specific tyrosine kinases, this compound can disrupt signaling pathways that promote tumor growth and survival.
- Impact on Cell Cycle Regulation : The compound may affect cell cycle progression by modulating cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation .
Pharmacological Evaluations
Several studies have evaluated the pharmacological properties of this compound. Notably:
- A study demonstrated that purine analogues could effectively reduce infarct size in animal models, suggesting cardioprotective properties that may be enhanced by compounds like this compound .
Case Studies
- Cancer Treatment : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by targeting specific tyrosine kinases involved in oncogenic signaling pathways.
- Inflammatory Diseases : Research indicates potential applications in treating inflammatory conditions by modulating the activity of pro-inflammatory cytokines through kinase inhibition .
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
1803596-68-0 |
|---|---|
Fórmula molecular |
C10H15ClN6 |
Peso molecular |
254.72 g/mol |
Nombre IUPAC |
6-(1,4-diazepan-1-yl)-7H-purine;hydrochloride |
InChI |
InChI=1S/C10H14N6.ClH/c1-2-11-3-5-16(4-1)10-8-9(13-6-12-8)14-7-15-10;/h6-7,11H,1-5H2,(H,12,13,14,15);1H |
Clave InChI |
BJIVECJHVCNTPA-UHFFFAOYSA-N |
SMILES |
C1CNCCN(C1)C2=NC=NC3=C2NC=N3.Cl.Cl.Cl |
SMILES canónico |
C1CNCCN(C1)C2=NC=NC3=C2NC=N3.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















